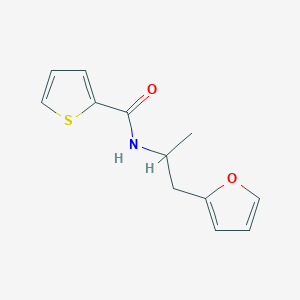
N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “this compound” would include this thiophene ring, along with a furan ring and a carboxamide group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of thiophene and furan derivatives often involves coupling reactions with furan-2-carbonyl chloride in propan-2-ol, followed by treatments to achieve the desired carboxamide or thioamide structures. These compounds are then used in electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, to explore their chemical reactivity and potential applications in material science and organic synthesis (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).
Supramolecular Chemistry
Research on furan and thiophene carboxamide compounds, such as the study of their crystal packing, highlights the influence of aromaticity and heteroatom substitution on supramolecular architecture. These studies provide insights into the design of materials with specific physical properties (Rahmani et al., 2016).
Biological Activities
Some derivatives have been identified as potent inhibitors of influenza A H5N1 virus, showcasing the potential of furan-carboxamide derivatives in developing novel antiviral agents. Systematic studies on structure–activity relationships (SAR) highlight the significance of the heterocyclic moiety in determining the anti-influenza activity (Yongshi et al., 2017).
Antimicrobial Activity
Further exploration into the antimicrobial activities of furan and thiophene carboxamide derivatives against a range of bacteria and fungi has been conducted, demonstrating their potential in medicinal chemistry and pharmacological applications (Popiołek et al., 2016), (Çakmak et al., 2022).
Material Science Applications
The utility of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, as sustainable alternatives to polyphthalamides, has been investigated. These materials show promise for high-performance applications due to their comparable physical properties to conventional polymers (Jiang et al., 2015).
Direcciones Futuras
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” and its potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide are currently unknown. This compound is a derivative of furan, which is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
As a furan derivative, it may share some of the biological activities common to this class of compounds, such as antibacterial, antifungal, or antiviral activities . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZRNPPVMUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

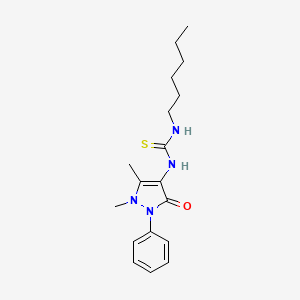
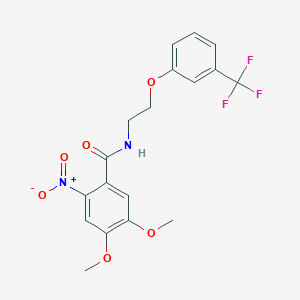
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
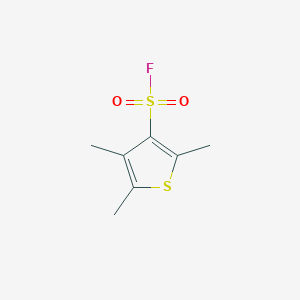
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
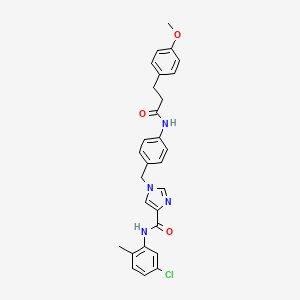
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)
![2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772830.png)
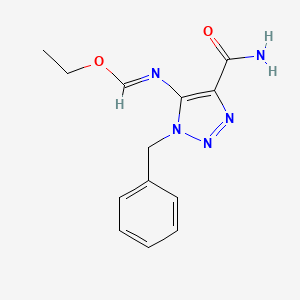
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)
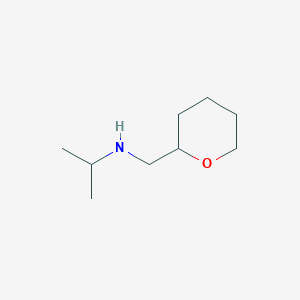
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)
